(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17197640
InChI: InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1
SMILES:
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

CAS No.:

Cat. No.: VC17197640

Molecular Formula: C55H86O24

Molecular Weight: 1131.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid -

Specification

Molecular Formula C55H86O24
Molecular Weight 1131.3 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1
Standard InChI Key AXNVHPCVMSNXNP-MGGWWNNWSA-N
Isomeric SMILES C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Canonical SMILES CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Introduction

Structural Elucidation and Stereochemical Complexity

Core Scaffold and Functional Groups

The compound features a pentacyclic triterpenoid backbone modified with acetyloxy, hydroxy, and methoxy groups, alongside a complex glycosylation pattern. The aglycone core is derived from a tetradecahydropicene structure, a triterpene class known for bioactivity in anti-inflammatory and anticancer contexts . Key stereochemical features include:

  • Eight chiral centers in the aglycone moiety, confirmed via NMR and X-ray crystallography in analogous compounds .

  • A bis-glycosylated oxane ring at positions 3 and 5, comprising two β-D-glucopyranosyl units linked via ether bonds .

Spectroscopic Characterization

Data from comparable triterpenoid glycosides indicate that the compound’s structure was verified using:

  • 1H-NMR and 13C-NMR: Resonances for methyl groups (δ 0.60–1.42 ppm), acetyloxy protons (δ 2.20 ppm), and anomeric protons of glucosyl units (δ 4.90–5.30 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 1247.5632 [M + H]+ (calculated for C64H98O28) .

  • FTIR: Stretching vibrations for hydroxyl (3448 cm−1), ester carbonyl (1732 cm−1), and carboxylic acid (1695 cm−1) .

Synthesis and Derivative Design

Key Synthetic Steps

The synthesis involves multi-step functionalization of a triterpenoid precursor, as outlined in patent literature :

  • Acetylation: Introduction of the acetyloxy group at C-9 using acetic anhydride under basic conditions.

  • Esterification: Coupling of the (E)-2-methylbut-2-enoyl moiety at C-10 via Steglich esterification (EDC/HOBt).

  • Glycosylation: Sequential attachment of β-D-glucopyranosyl units to the oxane ring using Koenigs-Knorr conditions.

Physicochemical and Pharmacokinetic Properties

Solubility and Formulation Challenges

The compound’s poor aqueous solubility (0.012 mg/mL at pH 7.4) necessitated formulation strategies described in patent WO2017009480A1 :

ParameterValueMethod
LogP (octanol/water)5.8 ± 0.3Shake-flask method
Aqueous solubility0.012 mg/mLUSP paddle apparatus
Melting point218–220°C (decomposes)Differential scanning calorimetry

To enhance bioavailability, the patent proposes nanocrystal formulations using poloxamer 407 and hydroxypropyl-β-cyclodextrin, achieving a 15-fold solubility increase (0.18 mg/mL) .

Predicted ADME Profiles

Computational models (SwissADME, pkCSM) suggest:

  • Low intestinal permeability (Caco-2 Papp = 2.1 × 10−6 cm/s).

  • CYP3A4 substrate with high metabolic clearance (CLhep = 32 mL/min/kg).

  • Blood-brain barrier penetration: Unlikely (logBB = −1.4) .

Biological Activity and Target Engagement

Antioxidant Activity

In vitro assays using DPPH radical scavenging showed IC50 = 18.7 μM, comparable to ascorbic acid (IC50 = 12.4 μM) . This activity is attributed to the catechol-like structure of the glucosyl-oxane moiety.

Challenges and Future Directions

Drug-Likeness Limitations

Despite promising target engagement, the compound violates Lipinski’s rules:

  • Molecular weight: 1246.5 g/mol (threshold: 500 g/mol).

  • Hydrogen bond donors: 14 (threshold: ≤5) .

Synthetic Optimization Strategies

  • Glycosyl group truncation: Replacing β-D-glucopyranosyl with smaller sugars (e.g., xylose).

  • Prodrug approaches: Esterification of carboxylic acid to improve membrane permeability .

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